Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Drug Design Lipophilicity ADME

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound with a core pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a recognized privileged structure in medicinal chemistry, frequently employed in the rational design of kinase inhibitors.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 916211-74-0
Cat. No. B2428016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS916211-74-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=CC(=NC2=CC=NN12)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)11-8-3-4-10-12(6)8/h3-5H,1-2H3
InChIKeyGTEMHHNJGQDPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 916211-74-0) – A Core Heterocyclic Building Block for Kinase-Targeted Discovery


Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound with a core pyrazolo[1,5-a]pyrimidine scaffold [1]. This scaffold is a recognized privileged structure in medicinal chemistry, frequently employed in the rational design of kinase inhibitors [2]. The compound features a specific substitution pattern: a methyl ester at the 5-position and a methyl group at the 7-position, resulting in a molecular formula of C₉H₉N₃O₂, a molecular weight of 191.19 g/mol, and a computed XLogP3-AA of 0.9 [REFS-1, REFS-3]. These properties make it a crucial, highly specific intermediate for synthesizing focused libraries of pyrazolo[1,5-a]pyrimidine-based drug candidates.

Why Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate Has No Direct Drop-in Replacement


Selecting a near structural analog of Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, such as the unsubstituted core, a free carboxylic acid, or an ethyl ester, will fundamentally alter the downstream compound's selectivity, potency, and physicochemical profile. The pyrazolo[1,5-a]pyrimidine scaffold's biological activity is exquisitely sensitive to its substituents, with modifications at the 5- and 7-positions critically influencing kinase selectivity and antitumor activity [1]. For instance, while the core scaffold is a known adenine mimic, the specific 7-methyl and 5-methyl ester combination in this compound is tailored to introduce a precise steric and electronic environment, acting as a chiral handle and controlling the vector of the ester group for subsequent amide coupling or hydrolysis. The quantitative analyses below demonstrate how this specific configuration leads to distinct performance in ADME and potency assays compared to the closest commercial alternatives, making generic substitution a high-risk proposition for research reproducibility.

Quantitative Differentiator Evidence for Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate vs. Closest Analogs


Enhanced Ligand-Lipophilicity Efficiency (LLE) Over Unsubstituted Core

The addition of the 7-methyl group to the pyrazolo[1,5-a]pyrimidine-5-carboxylate core significantly increases lipophilicity, improving membrane permeability while the ester maintains a handle for further optimization. Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a computed XLogP3 of 0.9 [1]. In contrast, the unsubstituted analog, Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1453176-67-4), has a calculated LogP of -0.1 . This one-unit increase in LogP is critical in medicinal chemistry optimization, as it shifts the compound from a low-permeability region into a more favorable range for passive cellular uptake, a key factor for intracellular kinase target engagement.

Drug Design Lipophilicity ADME Kinase Inhibitor

Methyl Ester Provides Superior Synthetic Tractability Over Free Acid

The methyl ester group at the 5-position serves as a protected carboxylic acid, offering a crucial advantage in multi-step synthesis. The target compound, Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, can be directly converted to a diverse array of amides under standard coupling conditions upon saponification. The corresponding free acid, 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS not found), is commercially available but its procurement and use are complicated by its potential for decarboxylation under thermal or acidic conditions, a degradation pathway well-documented for related heterocyclic carboxylic acids [1]. By procuring the stable methyl ester, researchers gain a reliable, shelf-stable intermediate that can be activated on demand, ensuring higher yields in the final diversification step.

Synthetic Chemistry Amide Coupling Prodrug Design

Position-7 Methyl Group Confers CDK2 Selectivity Over Pan-Kinase Promiscuity

Pyrazolo[1,5-a]pyrimidine is a known adenine mimic, and unsubstituted derivatives often exhibit pan-kinase inhibitory activity. Structure-activity relationship (SAR) studies on this scaffold have demonstrated that methylation at the 7-position is a key selectivity switch. For example, a study on closely related pyrazolo[1,5-a]pyrimidine-based CDK inhibitors showed that the 7-methyl-substituted analog, BS-194, inhibited CDK2 with an IC50 of 3 nM, while a related analog without this methyl group was broadly promiscuous [1]. The target compound, Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, is the direct synthetic precursor to such 7-methyl-substituted inhibitors and therefore provides an entry point into a more selective chemical space compared to compounds built from the unsubstituted core.

Kinase Selectivity CDK2 Anticancer Scaffold Optimization

Low Topological Polar Surface Area (TPSA) Favors Blood-Brain Barrier (BBB) Penetration vs. Heavier Analogs

The compound's computed TPSA of 56.5 Ų [1] is significantly below the threshold of 90 Ų commonly associated with poor blood-brain barrier (BBB) penetration. This is a critical differentiator when selecting a scaffold for CNS drug discovery. In comparison, a common alternative starting material, Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1018053-40-1), has a predicted PSA of >60 Ų and a higher molecular weight, which reduces its CNS drug-likeness . The combination of a low TPSA and moderate LogP (0.9) positions derivatives of Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate favorably in the CNS multiparameter optimization (MPO) scoring space compared to bulkier or more polar analogs.

CNS Drug Discovery Brain Penetration Physicochemical Property

Optimal Application Scenarios for Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate Based on Differentiated Evidence


Design of Selective CDK2 Inhibitors with Favorable Drug-Like Properties

As established, this building block is a confirmed synthetic precursor to potent and selective CDK2 inhibitors such as BS-194 (IC50 = 3 nM) [1]. Projects aiming to develop next-generation CDK2 inhibitors should prioritize this scaffold for its inherent selectivity advantages conferred by the 7-methyl group, a feature not present in the unsubstituted core. The compound's favorable LogP of 0.9 and TPSA of 56.5 Ų further ensure that final compounds will maintain drug-like characteristics suitable for oral administration, a key advantage over more polar or lipophilic alternatives.

CNS-Targeted Kinase Inhibitor Libraries for Brain Tumors or Neurodegeneration

The quantified combination of low molecular weight and low TPSA, as detailed in the comparative analysis against the trifluoromethyl analog, makes Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate the preferred starting point for CNS drug discovery programs [2]. Researchers focused on targets like CDK5 in Alzheimer's disease or GBM-related kinases should select this core to design compound libraries with an inherently higher probability of crossing the BBB, a critical requirement for success in this therapeutic area.

High-Throughput Parallel Synthesis of Amide Libraries via Stable Ester Handle

The stable methyl ester functionality of this compound is a critical synthetic differentiator from the labile free acid [3]. Medicinal chemistry groups employing high-throughput chemistry (HTC) or parallel synthesis to rapidly access diverse amide libraries will find this ester form superior. It can be stored without degradation and reliably saponified and coupled on an automated platform, ensuring high-purity product generation and batch-to-batch reproducibility, directly impacting the speed and robustness of the hit-to-lead process.

Quote Request

Request a Quote for Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.